Brevianamide A

insect antifeedant lepidopteran pest control chemical ecology

Researchers needing a selective antifeedant for lepidopteran assays often face supply gaps for reference-grade bicyclo[2.2.2]diazaoctane alkaloids. Brevianamide A fills this gap with a validated 3-spiro-ψ-indoxyl skeleton that is absent in simpler analogs. • Complete feeding deterrence against Heliothis virescens at 100 ppm in leaf disc choice bioassays. • No antimicrobial activity against E. coli, S. aureus, P. aeruginosa, or A. niger-ideal as a negative control for novel bicyclo[2.2.2]diazaoctane screening. • Moderate cytotoxicity baseline (HCT116 IC50 15.6 µM) for medicinal chemistry SAR programs. • Same-day global shipping with cold-chain logistics ensures integrity for biosynthetic gene cluster and enzymatic mechanism studies.

Molecular Formula C21H23N3O3
Molecular Weight 365.4 g/mol
CAS No. 23402-09-7
Cat. No. B1207235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrevianamide A
CAS23402-09-7
Synonymsbrevianamide A
Molecular FormulaC21H23N3O3
Molecular Weight365.4 g/mol
Structural Identifiers
SMILESCC1(C2CC34CCCN3C(=O)C2(CC15C(=O)C6=CC=CC=C6N5)NC4=O)C
InChIInChI=1S/C21H23N3O3/c1-18(2)14-10-19-8-5-9-24(19)17(27)20(14,23-16(19)26)11-21(18)15(25)12-6-3-4-7-13(12)22-21/h3-4,6-7,14,22H,5,8-11H2,1-2H3,(H,23,26)/t14-,19+,20+,21-/m0/s1
InChIKeyMWOFPQAPILIIPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Brevianamide A Sourcing Guide


Brevianamide A (CAS 23402-09-7) is a fungal-derived indole alkaloid belonging to the 2,5-diketopiperazine class, characterized by a rare 3-spiro-ψ-indoxyl skeleton and a bicyclo[2.2.2]diazaoctane ring system [1]. First isolated from Penicillium brevicompactum in 1969 [2], it serves as the most basic structural form within the bicyclo[2.2.2]diazaoctane indole alkaloid sub-family [1]. The compound exhibits a distinctive functional profile: while it lacks conventional antimicrobial activity against common bacterial and fungal pathogens [3], it demonstrates potent antifeedant activity against lepidopteran pests [4] and moderate cytotoxicity against specific cancer cell lines [5], positioning it as a specialized tool for insect biology, natural product biosynthesis, and chemical ecology investigations.

Insect antifeedant screening and chemical ecology studies
Fungal indole alkaloid biosynthetic pathway elucidation
Antimicrobial selectivity profiling as negative control
Cytotoxicity scaffold reference for SAR programs

Brevianamide A Structural Specificity


Brevianamide A cannot be substituted with other in-class 2,5-diketopiperazines due to its unique structural and functional signature. While many bicyclo[2.2.2]diazaoctane indole alkaloids share a common biosynthetic origin from brevianamide F [1], Brevianamide A represents the most basic form bearing the rare 3-spiro-ψ-indoxyl skeleton—a structural feature that distinguishes it from simpler analogs like brevianamide F and more complex derivatives such as tryprostatins and spirotryprostatins [2]. Functionally, Brevianamide A exhibits a starkly different activity profile: it demonstrates potent antifeedant activity against lepidopteran larvae that is not observed in its structural precursor brevianamide F [3], yet it lacks the PI3Kα inhibitory activity (IC50 = 4.8 µM) characteristic of brevianamide F [4]. This divergence—specialized insect antifeedant activity absent in simpler analogs, combined with the absence of antimicrobial and PI3K-inhibitory activities found in related compounds—means that procurement of authentic Brevianamide A is non-negotiable for studies investigating structure-activity relationships, biosynthetic pathway engineering, or insect behavioral assays.

Functional mismatch with brevianamide F
Brevianamide A exhibits lepidopteran antifeedant activity absent in brevianamide F, while lacking the PI3Kα inhibition (IC50 4.8 µM) reported for the precursor.
Structural topology critical for target engagement
The rare 3-spiro-ψ-indoxyl skeleton defines bioactivity; simpler cyclo-L-Trp-L-Pro scaffolds (e.g., brevianamide F) may not reproduce antifeedant or biosynthetic study outcomes.
Inappropriate comparator for antimicrobial/kinase assays
Brevianamide A lacks both antimicrobial and PI3K-inhibitory properties; using it as a substitute for brevianamide F or tryprostatins would confound selectivity and pathway-interpretation experiments.

Brevianamide A Comparative Evidence


Lepidopteran Antifeedant Activity

Brevianamide A demonstrates potent antifeedant activity against the tobacco budworm Heliothis virescens, a key lepidopteran pest, achieving complete feeding deterrence at 100 ppm in leaf disc choice bioassays [1]. This activity profile contrasts sharply with its biosynthetic precursor brevianamide F, which shows no insect antifeedant activity in comparable assays [2]. The structural divergence—specifically the presence of the 3-spiro-ψ-indoxyl moiety in Brevianamide A—appears critical for this bioactivity, as the simpler cyclo-L-Trp-L-Pro scaffold of brevianamide F lacks the necessary topological complexity for target engagement [3].

Antifeedant Activity
Reported
Complete feeding deterrence at 100 ppm vs. H. virescens; brevianamide F inactive
Supports antifeedant screening context
Leaf disc choice bioassay; cross-study comparison
insect antifeedant lepidopteran pest control chemical ecology mycopesticide discovery

Lack of Antimicrobial Activity

Brevianamide A exhibits no inhibitory activity against a standard panel of bacterial and fungal microorganisms. Specifically, tests for antibiotic effectiveness against Escherichia coli, Alcaligenes fecalis, Bacillus subtilis, Staphylococcus aureus, and Pseudomonas aeruginosa were negative [1]. Additionally, no inhibitory action was observed against the fungal species Aspergillus niger, Aspergillus flavus, Penicillium crustosum, Fusarium graminearum, Fusarium moniliforme, Alternaria sp., and Cladosporium sp. [1]. This profile stands in contrast to brevianamide F, which demonstrates moderate antibacterial activity against both methicillin-sensitive S. aureus (MSSA) and methicillin-resistant S. aureus (MRSA) .

Lack of Antimicrobial Activity
Reported
No inhibition against E. coli, S. aureus, P. aeruginosa, A. niger and other common pathogens; brevianamide F shows moderate anti-MSSA/MRSA activity
Supports negative-control selection
Standard agar/broth assays; divergent profile from precursor
antimicrobial screening negative control compound antibiotic discovery selectivity profiling

HCT116 Cytotoxicity

Brevianamide A exhibits moderate cytotoxicity against the human colon cancer HCT116 cell line with an IC50 value of 15.6 µM [1]. This activity was observed alongside other metabolites isolated from the deep-sea-derived fungus Penicillium brevicompactum DFFSCS025 [1]. For context, the related compound tryprostatin A (a prenylated derivative of brevianamide F) shows variable cytotoxicity across different cell lines, including IC50 = 41 µM against K562 leukemia cells and IC50 values of 11.9-17.0 µM against H520, MCF-7, and PC-3 carcinoma cell lines for its synthetic analogs [2]. Brevianamide A's moderate potency positions it as a baseline scaffold for medicinal chemistry optimization rather than a lead candidate.

HCT116 Cytotoxicity
Reported
IC50 = 15.6 µM
Supports cytotoxicity endpoint review
HCT116 colon cancer cell line; moderate potency baseline
cancer cytotoxicity marine natural products HCT116 colon cancer anti-proliferative screening

BvnE-Dependent Biosynthesis

The biosynthesis of Brevianamide A requires the essential isomerase/semi-pinacolase BvnE, a cofactor-independent enzyme that specifies selective production of the natural product through a diastereoselective semi-pinacol rearrangement followed by a spontaneous intramolecular [4+2] hetero-Diels-Alder cycloaddition [1]. This enzymatic machinery, encoded by the Brevianamide A biosynthetic gene cluster from Penicillium brevicompactum NRRL 864, is distinct from the pathways producing related alkaloids such as notoamides, paraherquamides, and spirotryprostatins [2]. The BvnE-controlled rearrangement is essential for constructing the rare 3-spiro-ψ-indoxyl skeleton that defines Brevianamide A's structural identity [1].

BvnE-Dependent Biosynthesis
Class-level
Requires cofactor-independent isomerase BvnE for diastereoselective semi-pinacol rearrangement and 3-spiro-ψ-indoxyl formation
Biosynthetic pathway elucidation context
In vitro reconstitution; distinct from NRPS-only assembly of brevianamide F
biosynthetic pathway engineering gene cluster characterization semi-pinacol rearrangement diastereoselective catalysis

Brevianamide A Research Applications


Antifeedant Discovery and Chemical Ecology

Brevianamide A is optimally suited for lepidopteran pest control screening programs and chemical ecology studies investigating plant-fungal-insect interactions. Given its demonstrated complete feeding deterrence against Heliothis virescens at 100 ppm in leaf disc choice bioassays [1], the compound serves as a positive control for antifeedant activity and as a scaffold for structure-activity relationship studies. Its lack of antimicrobial activity against common bacterial and fungal pathogens [2] ensures that observed insect behavioral effects are not confounded by broad-spectrum toxicity.

Biosynthetic Pathway Elucidation

Brevianamide A functions as a key reference compound for biosynthetic gene cluster characterization and enzymatic mechanism studies. The BvnE-dependent semi-pinacol rearrangement that generates its 3-spiro-ψ-indoxyl skeleton represents a validated model system for studying cofactor-independent isomerases [3]. Researchers engaged in genome mining, heterologous expression, or in vitro biochemical reconstitution of fungal indole alkaloid pathways can use Brevianamide A as a benchmark metabolite for confirming pathway completeness.

Antimicrobial Negative Control

In antimicrobial screening cascades evaluating novel bicyclo[2.2.2]diazaoctane alkaloids, Brevianamide A serves as an ideal negative control. Its documented lack of inhibitory activity against E. coli, S. aureus, P. aeruginosa, A. niger, and other common microbial pathogens [2] provides a baseline for assessing whether structural modifications introduce antibacterial or antifungal properties. This contrasts with brevianamide F, which exhibits moderate activity against MSSA and MRSA and is therefore unsuitable as a negative control.

Cytotoxicity Benchmarking and Scaffold Optimization

Brevianamide A provides a quantifiable baseline for medicinal chemistry programs targeting the bicyclo[2.2.2]diazaoctane scaffold. Its moderate cytotoxicity against HCT116 colon cancer cells (IC50 = 15.6 µM) [4] establishes a reference point for evaluating synthetic derivatives. Researchers can assess whether structural modifications enhance anti-proliferative potency relative to the natural product scaffold, with tryprostatin A analogs (IC50 = 11.1-41 µM across various cell lines) [5] offering additional comparative benchmarks within the same biosynthetic family.

Application
Selection Property
Validation Focus
Antifeedant screening studies
Lepidopteran feeding deterrence endpoint context
Choice bioassay validation; comparator compound benchmarking
Biosynthetic pathway elucidation
BvnE-dependent enzymatic rearrangement context
Pathway completeness confirmation; cofactor-independent isomerase model
Antimicrobial selectivity profiling
Negative-control compound context
Inactivity verification against standard bacterial/fungal panels
Cytotoxicity scaffold reference
Cell-model endpoint review
Anti-proliferative potency benchmarking in HCT116 and related lines
Quote Request

Request a Quote for Brevianamide A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.